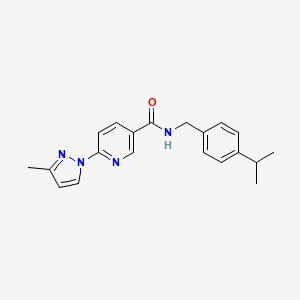

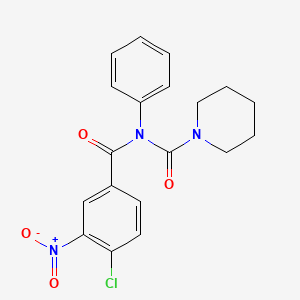

![molecular formula C13H13N3O4 B3017914 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1235230-76-8](/img/structure/B3017914.png)

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves several key steps and methodologies. In one approach, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thione analogs were synthesized from the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones and 2-aryl-1,3,4-oxadiazoline-5-thiones, respectively, in m-cresol at high temperatures . Another relevant synthesis method includes the creation of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, which were found to be potent serotonin-3 (5-HT3) receptor antagonists . Additionally, a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines was used to synthesize 2,3-dihydrobenzo[1,4]dioxine derivatives . Lastly, N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides were synthesized from 3-(4-carboxy)phenylsydnone using a one-pot ring conversion reaction .

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes a benzodioxine or benzoxazine core, which is a bicyclic system consisting of a benzene ring fused to a dioxine or oxazine ring. The presence of a 1,2,4-oxadiazolyl group as a substituent is common in these molecules, which can significantly affect their chemical properties and biological activity. The configuration around the double bond of these compounds can be stereoselective, with the Z isomers being formed preferentially or exclusively, as established by X-ray diffraction analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse. For instance, the synthesis of tetrahydroquinazolinyl benzamides involves the formation of 1,3,4-oxadiazolin-5-ones as intermediates . The synthesis of benzoxazine derivatives involves a tandem oxidative aminocarbonylation of the triple bond followed by an intramolecular conjugate addition . These reactions are typically carried out under specific conditions, such as high temperatures or pressures, and may require the presence of a catalyst, such as PdI2 in conjunction with KI .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the 1,2,4-oxadiazolyl group and the fused benzodioxine or benzoxazine rings contribute to the compounds' lipophilicity, potential for hydrogen bonding, and overall molecular stability. These properties are crucial for the biological activity of the compounds, as seen in the case of the benzoxazine derivatives, which showed potent antagonistic activity against the von Bezold-Jarisch reflex in rats . The antimicrobial screening of some related compounds also indicated higher activity compared to reference drugs, suggesting that these structural features contribute to their efficacy .

Scientific Research Applications

Oxadiazole Derivatives and Chemical Synthesis

Oxadiazole derivatives, like the one mentioned, are of significant interest due to their wide range of biological activities and applications in drug design. The synthesis of these compounds often involves innovative methods to incorporate the oxadiazole ring into complex molecules, contributing to advancements in medicinal chemistry. For instance, Gabriele et al. (2006) detailed a synthesis approach for dihydrobenzo[d][1,4]dioxine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, showcasing the synthetic utility of these frameworks in creating potentially bioactive compounds (Gabriele et al., 2006).

Biological Activities and Screening

Research into the biological activities of compounds containing the 1,2,4-oxadiazole ring has revealed potential anticancer properties. A study by Ravinaik et al. (2021) evaluated a series of benzamides, including oxadiazole moieties, for anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these compounds (Ravinaik et al., 2021). Such findings underscore the importance of these chemical structures in the development of new anticancer agents.

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in medicinal chemistry, development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-8-15-12(20-16-8)6-14-13(17)11-7-18-9-4-2-3-5-10(9)19-11/h2-5,11H,6-7H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUXTHBWFMCOCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2COC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

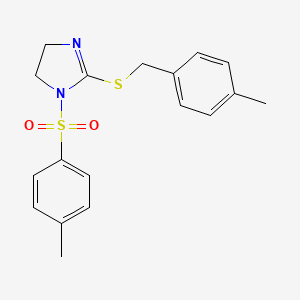

![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid](/img/structure/B3017832.png)

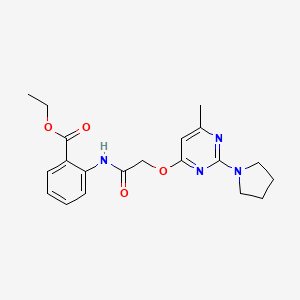

![5-[1-(2-Furoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3017837.png)

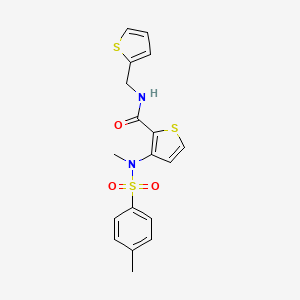

![2-[3-(2-Aminoethyl)-4-methylindol-1-yl]acetamide;hydrochloride](/img/structure/B3017839.png)

![5-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B3017842.png)

![3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid](/img/structure/B3017849.png)